N-(2-chlorophenyl)-5-nitro-2-furamide N-(2-chlorophenyl)-5-nitro-2-furamide N-(2-chlorophenyl)-5-nitro-2-furancarboxamide is an aromatic amide and a member of furans.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1567876
InChI: InChI=1S/C11H7ClN2O4/c12-7-3-1-2-4-8(7)13-11(15)9-5-6-10(18-9)14(16)17/h1-6H,(H,13,15)
SMILES: C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])Cl
Molecular Formula: C11H7ClN2O4
Molecular Weight: 266.64 g/mol

N-(2-chlorophenyl)-5-nitro-2-furamide

CAS No.:

Cat. No.: VC1567876

Molecular Formula: C11H7ClN2O4

Molecular Weight: 266.64 g/mol

* For research use only. Not for human or veterinary use.

N-(2-chlorophenyl)-5-nitro-2-furamide -

Specification

Molecular Formula C11H7ClN2O4
Molecular Weight 266.64 g/mol
IUPAC Name N-(2-chlorophenyl)-5-nitrofuran-2-carboxamide
Standard InChI InChI=1S/C11H7ClN2O4/c12-7-3-1-2-4-8(7)13-11(15)9-5-6-10(18-9)14(16)17/h1-6H,(H,13,15)
Standard InChI Key DBSXHMSKBNARHR-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])Cl
Canonical SMILES C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])Cl

Introduction

Chemical Structure and Properties

N-(2-chlorophenyl)-5-nitro-2-furamide consists of a furan ring with a nitro group at position 5 and a carboxamide group linked to a 2-chlorophenyl moiety at position 2. The compound features several key functional groups that contribute to its chemical behavior and potential biological activities.

Structural Characteristics

The compound possesses the following structural characteristics:

ParameterValue
Compound NameN-(2-chlorophenyl)-5-nitrofuran-2-carboxamide
Molecular FormulaC₁₁H₇ClN₂O₄
Molecular Weight266.64 g/mol
SMILES Notationc1ccc(c(c1)NC(c1ccc(N+=O)o1)=O)[Cl]
Stereo ConfigurationACHIRAL
InChI KeyDBSXHMSKBNARHR-UHFFFAOYSA-N

The compound is characterized by its heterocyclic furan core with multiple functional groups attached, creating a molecule with both electron-withdrawing and electron-donating regions .

Physicochemical Properties

Understanding the physicochemical properties of N-(2-chlorophenyl)-5-nitro-2-furamide is essential for predicting its behavior in biological systems and its pharmaceutical potential:

PropertyValue
logP2.4844
logD2.4486
logSw-3.1169
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1
Polar Surface Area65.292 Ų

These properties indicate that the compound has moderate lipophilicity (logP ~2.48), suggesting a balance between aqueous solubility and membrane permeability. The hydrogen bonding profile (7 acceptors, 1 donor) suggests potential for interaction with biological target sites .

Structural Comparison with Related Compounds

The structural features of N-(2-chlorophenyl)-5-nitro-2-furamide can be better understood by comparing it with related compounds that share similar structural elements.

Comparison with N-(3-bromophenyl)-5-nitro-2-furamide

N-(3-bromophenyl)-5-nitro-2-furamide represents a close structural analog, with key differences being:

  • Bromine substitution instead of chlorine

  • Position of halogen (3-position vs. 2-position on the phenyl ring)

  • Higher molecular weight (311.09 g/mol versus 266.64 g/mol)

Comparison with Other Furamide Derivatives

Several other structurally related compounds provide insight into the importance of specific functional groups:

CompoundKey Structural Differences
N-(2-chlorophenyl)-5-[(2-nitrophenoxy)methyl]-2-furamideContains a (2-nitrophenoxy)methyl group at position 5 instead of a direct nitro group
5-(2-chlorophenyl)-n-(2-ethylphenyl)-2-furamideFeatures a reversed arrangement with the 2-chlorophenyl at position 5 and an ethylphenyl group on the amide nitrogen

These structural variations highlight the versatility of the furan scaffold and how modifications can significantly alter physicochemical properties and potential biological activities .

ParameterCondition
TemperatureInitial reaction at 0°C, followed by warming to 25°C
Reaction TimeApproximately 12 hours (1 hour at 0°C followed by 11 hours at 25°C)
SolventAprotic solvent such as DMF or THF
BaseTriethylamine or pyridine to neutralize HCl formed
YieldExpected around 85% based on similar reactions

These conditions are derived from the synthesis of similar furamide derivatives described in patent literature .

Structure-Activity Relationship Considerations

Understanding the structure-activity relationships (SAR) of N-(2-chlorophenyl)-5-nitro-2-furamide provides insights into how structural modifications might influence biological activity.

Key Structural Features

Several structural elements likely contribute to this compound's biological profile:

  • The nitro group at position 5 of the furan ring serves as a key pharmacophore, capable of undergoing bioreduction to generate reactive species

  • The 2-chlorophenyl group contributes to lipophilicity and may influence binding orientation in target sites

  • The amide bond serves as both a hydrogen bond donor and acceptor, facilitating interactions with protein targets

  • The furan ring provides a rigid scaffold that positions the functional groups in specific spatial orientations

Impact of Structural Modifications

Based on comparisons with related compounds, several modifications might influence activity:

ModificationPotential Impact
Halogen substitutionChanging from chlorine to bromine may alter electronic properties and binding affinity
Halogen positionMoving from the 2-position to the 3-position on the phenyl ring would change the binding geometry
Nitro group replacementSubstituting the nitro group would likely reduce antimicrobial activity but might enhance other properties
Additional substituentsAdding groups to the phenyl ring could fine-tune receptor interactions and metabolic stability

These structure-activity relationships could guide the development of derivatives with enhanced potency or selectivity for specific biological targets .

Analytical Characterization

Analytical characterization is essential for confirming the identity, purity, and structural features of N-(2-chlorophenyl)-5-nitro-2-furamide.

Future Research Directions

The unique structural features and potential biological activities of N-(2-chlorophenyl)-5-nitro-2-furamide suggest several promising research directions.

Medicinal Chemistry Optimization

Structure-activity relationship studies could focus on:

  • Exploring various halogen substitutions on the phenyl ring

  • Investigating the effect of additional functional groups on biological activity

  • Developing analogs with improved pharmacokinetic properties

  • Creating prodrug forms to enhance delivery to specific target tissues

Mechanism of Action Studies

Understanding the precise biological mechanisms would require:

  • Identification of specific protein binding partners

  • Elucidation of the bioreduction pathway in various cell types

  • Determination of selectivity for particular cellular components

  • Investigation of resistance mechanisms that might emerge during therapeutic use

Formulation and Delivery Systems

The moderate lipophilicity and hydrogen bonding capabilities of N-(2-chlorophenyl)-5-nitro-2-furamide suggest opportunities for developing specialized formulations that could enhance bioavailability and targeting to specific tissues.

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